molecular formula C24H23N3O B2608236 N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide CAS No. 850920-32-0

N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2608236
CAS No.: 850920-32-0
M. Wt: 369.468
InChI Key: ORUGCIMIHMIEPJ-UHFFFAOYSA-N
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Description

N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the phenylacetamide moiety. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like THF or ethanol.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of various enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.

    Phenylacetamide: Known for its use in various pharmaceutical formulations.

Uniqueness

N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide is unique due to the combination of the benzimidazole core with the 2-methylbenzyl and phenylacetamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-18-9-5-6-12-20(18)17-27-22-14-8-7-13-21(22)26-23(27)16-25-24(28)15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUGCIMIHMIEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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